methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate
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Overview
Description
Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridazine derivative with a suitable ester, followed by oxidation and cyclization reactions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
Scientific Research Applications
Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar biological activities but less structural complexity.
Pyridazinone: Another related compound with a different substitution pattern, leading to varied biological activities.
Pyridopyrimidine: A structurally related compound with potential therapeutic applications in cancer and inflammatory diseases.
Uniqueness
Methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring structure. This unique arrangement contributes to its diverse chemical reactivity and potential for various biological activities .
Properties
CAS No. |
2694735-33-4 |
---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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